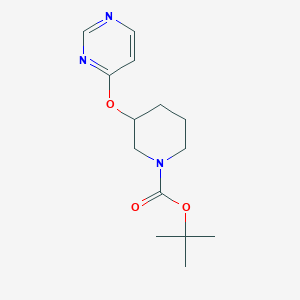

![molecular formula C18H14N2O3 B6527607 6-methoxy-3-{7-methylimidazo[1,2-a]pyridin-2-yl}-2H-chromen-2-one CAS No. 330832-38-7](/img/structure/B6527607.png)

6-methoxy-3-{7-methylimidazo[1,2-a]pyridin-2-yl}-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Methoxy-3-{7-methyimidazo[1,2-a]pyridin-2-yl}-2H-chromen-2-one is a complex organic compound belonging to the chromen-2-one family. This compound features a fused bicyclic structure, combining a chromen-2-one core with a 7-methylimidazo[1,2-a]pyridin moiety. Due to its unique structural characteristics, it has garnered interest in various scientific fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

The compound 6-methoxy-3-{7-methylimidazo[1,2-a]pyridin-2-yl}-2H-chromen-2-one is a derivative of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators . Therefore, the primary targets of this compound could be these proteins.

Mode of Action

Based on its structural similarity to other imidazo[1,2-a]pyridines, it can be inferred that it may interact with its targets (cdks, calcium channels, and gaba a receptors) to modulate their activity .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, inhibition of CDKs can disrupt cell cycle progression, leading to cell cycle arrest and potentially apoptosis . Modulation of calcium channels can affect intracellular calcium levels, influencing various cellular processes such as muscle contraction, neurotransmitter release, and cell growth . Interaction with GABA A receptors can influence neuronal excitability and neurotransmission .

Result of Action

The result of the compound’s action would depend on its specific targets and the cellular context. For instance, if it acts as a CDK inhibitor, it could potentially halt cell proliferation and induce apoptosis, which could be beneficial in the context of cancer treatment . If it modulates calcium channels or GABA A receptors, it could affect neuronal function and could potentially be used for the treatment of neurological disorders .

Biochemical Analysis

Biochemical Properties

6-methoxy-3-{7-methylimidazo[1,2-a]pyridin-2-yl}-2H-chromen-2-one plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as phosphatidylinositol 3-kinase (PI3K), which is involved in cell signaling pathways . The interaction with PI3K leads to the inhibition of downstream signaling pathways, affecting various cellular processes. Additionally, this compound has been found to bind to specific proteins, altering their function and stability .

Cellular Effects

The effects of this compound on cells are diverse and significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of PI3K by this compound leads to reduced cell proliferation and increased apoptosis in cancer cells . Furthermore, this compound has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis, thereby influencing cellular metabolism and overall cell health .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active site of PI3K, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . Additionally, this compound can interact with other biomolecules, such as DNA and RNA, leading to changes in gene expression . These interactions result in the modulation of various cellular processes, including cell proliferation, apoptosis, and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage . These findings highlight the importance of optimizing dosage to achieve therapeutic effects while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. This compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported into cells via membrane transporters, where it can accumulate in specific cellular compartments . The distribution of this compound within tissues is influenced by its binding to plasma proteins, which can affect its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize in the nucleus, where it can interact with DNA and RNA to modulate gene expression . Additionally, this compound can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . These localization patterns are essential for the compound’s biological activity and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy-3-{7-methylimidazo[1,2-a]pyridin-2-yl}-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the imidazo[1,2-a]pyridine core. One common approach is the condensation of 2-aminopyridines with α-bromoketones under specific conditions. The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and microwave-assisted synthesis are potential methods to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used for reduction reactions.

Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions, depending on the desired functional group.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and biological properties.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: Biologically, 6-methoxy-3-{7-methylimidazo[1,2-a]pyridin-2-yl}-2H-chromen-2-one has shown potential in various biological assays. Its antimicrobial and antifungal properties make it a candidate for developing new therapeutic agents.

Medicine: In medicine, this compound has been studied for its potential pharmacological activities. It may exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a subject of interest for drug discovery and development.

Industry: In industry, this compound can be used as a building block for the synthesis of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various industrial applications.

Comparison with Similar Compounds

Imidazo[1,2-a]pyridines: These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents and functional groups.

Chromen-2-ones: These compounds have the chromen-2-one structure but lack the imidazo[1,2-a]pyridine moiety.

Uniqueness: 6-Methoxy-3-{7-methylimidazo[1,2-a]pyridin-2-yl}-2H-chromen-2-one is unique due to its combination of the chromen-2-one and imidazo[1,2-a]pyridine structures. This dual functionality allows for diverse chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name |

6-methoxy-3-(7-methylimidazo[1,2-a]pyridin-2-yl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3/c1-11-5-6-20-10-15(19-17(20)7-11)14-9-12-8-13(22-2)3-4-16(12)23-18(14)21/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCCQIFALWAYPOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=CN2C=C1)C3=CC4=C(C=CC(=C4)OC)OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-(3-methoxyphenoxy)acetamide](/img/structure/B6527531.png)

![4-(azepane-1-sulfonyl)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride](/img/structure/B6527532.png)

![3-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B6527572.png)

![N-[2-(dimethylamino)ethyl]-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide hydrochloride](/img/structure/B6527584.png)

![[(2-ethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B6527593.png)

![N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B6527596.png)

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(4-methylbenzenesulfonamido)-5-nitrobenzamide](/img/structure/B6527598.png)

![N-[(furan-2-yl)methyl]-4-({4-oxo-2-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}methyl)cyclohexane-1-carboxamide](/img/structure/B6527603.png)

![[(3,4-dimethoxyphenyl)carbamoyl]methyl 4-methylbenzoate](/img/structure/B6527613.png)

![N-[2-chloro-4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-5-carboxamide](/img/structure/B6527621.png)